molecular formula C13H20N2O B8734947 3-(3-morpholin-4-ylpropyl)aniline

3-(3-morpholin-4-ylpropyl)aniline

Cat. No.: B8734947
M. Wt: 220.31 g/mol
InChI Key: OFRNRABAIHKTLR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-(3-Morpholin-4-ylpropyl)aniline

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, N-[3-(morpholin-4-yl)propyl]aniline , reflects its core structural components:

  • Aniline : A benzene ring with an amino group (-NH₂).
  • Propyl chain : A three-carbon linker (-CH₂-CH₂-CH₂-).
  • Morpholine : A six-membered heterocycle containing one oxygen and one nitrogen atom (C₄H₉NO).

Its molecular formula is C₁₃H₂₀N₂O , with a molecular weight of 220.31 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1137735-26-2
PubChem CID 59526603
SMILES C1COCCN1CCCNC2=CC=CC=C2
InChI Key GWOODGLTWCTWTP-UHFFFAOYSA-N

The propyl chain enables conformational flexibility, allowing the morpholine and aniline groups to adopt staggered or eclipsed configurations. This flexibility influences solubility and reactivity, as evidenced by its liquid state at room temperature.

Crystallographic Data and Three-Dimensional Conformational Studies

Direct crystallographic data for this compound are not publicly available. However, analogous compounds such as N-(3-aminopropyl)morpholine (CAS 123-00-2) exhibit propeller-like conformations, where the morpholine ring and amino group occupy equatorial positions relative to the propyl backbone. Computational models suggest similar behavior for this compound, with intramolecular hydrogen bonding between the aniline’s NH group and morpholine’s oxygen atom stabilizing the structure.

Spectroscopic Fingerprint Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Aromatic protons (aniline) : δ 6.8–7.5 ppm (multiplet, 5H).
    • Morpholine protons : δ 3.7 ppm (multiplet, 4H, OCH₂CH₂N).
    • Propyl chain protons : δ 2.4–2.6 ppm (triplet, 2H, NCH₂), δ 1.6–1.8 ppm (quintet, 2H, CH₂CH₂CH₂), δ 2.3–2.5 ppm (triplet, 2H, CH₂N).
  • ¹³C NMR :
    • Aniline carbons : δ 115–150 ppm (aromatic carbons).
    • Morpholine carbons : δ 66–67 ppm (OCH₂), δ 53–54 ppm (NCH₂).
    • Propyl carbons : δ 25–30 ppm (central CH₂), δ 40–45 ppm (N-linked CH₂).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H stretch : 3300–3400 cm⁻¹ (amine).
  • C-H stretch (aromatic) : 3000–3100 cm⁻¹.
  • C-O-C asymmetric stretch : 1100–1250 cm⁻¹ (morpholine ring).
UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ near 270 nm , attributed to the π→π* transition of the aniline group. The morpholine moiety contributes minimal absorption in the UV range.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following electronic properties:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Partial negative charge on the morpholine oxygen (-0.42 e) and partial positive charge on the aniline nitrogen (+0.38 e).

The morpholine ring’s electron-donating effects slightly increase the electron density on the aniline group, enhancing its nucleophilic character in substitution reactions.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)aniline

InChI

InChI=1S/C13H20N2O/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10,14H2

InChI Key

OFRNRABAIHKTLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Overview

The reduction of nitroarenes to anilines via catalytic hydrogenation is a cornerstone of aromatic amine synthesis. For 3-(3-morpholin-4-ylpropyl)aniline, this method involves hydrogenating a nitro-substituted precursor, such as 3-(3-morpholin-4-ylpropyl)nitrobenzene, under controlled conditions.

Synthetic Procedure

  • Nitro Precursor Synthesis :
    The nitro precursor is synthesized by introducing a morpholinylpropyl group to nitrobenzene. While direct alkylation of nitrobenzene is challenging due to its electron-withdrawing nitro group, alternative strategies include:

    • Friedel-Crafts alkylation using a protected aniline (e.g., acetanilide) to temporarily deactivate the aromatic ring, followed by alkylation with 3-chloropropylmorpholine and subsequent deprotection.

    • Coupling reactions (e.g., Suzuki-Miyaura) employing a boronic acid derivative of the morpholinylpropyl group and a halogenated nitrobenzene.

  • Hydrogenation Conditions :
    The nitro group is reduced to an amine using hydrogen gas (5–10 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. Key parameters include:

    • Solvent : Ethanol or methanol.

    • Temperature : 70–90°C.

    • Reaction Time : 1–3 hours.

    • Catalyst Loading : 5–10% Pd/C by weight.

  • Workup and Purification :
    Post-hydrogenation, the catalyst is filtered, and the product is isolated via solvent evaporation. Recrystallization from ethanol/water mixtures yields the pure aniline derivative.

Table 1: Hydrogenation Reaction Parameters

ParameterValue/DetailSource
Catalyst5% Pd/C
SolventEthanol
H₂ Pressure5 bar
Temperature80°C
Yield70–85%

Nucleophilic Substitution on Haloanilines

Reaction Overview

This method involves substituting a halogen atom on a haloaniline (e.g., 3-bromoaniline) with a morpholinylpropyl group. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the aromatic ring.

Synthetic Procedure

  • Substrate Preparation :
    3-Bromoaniline serves as the starting material. The electron-withdrawing amino group meta-directs incoming nucleophiles, enabling substitution at the para position.

  • Reaction Conditions :

    • Nucleophile : 3-Morpholin-4-ylpropan-1-amine or its lithium salt.

    • Base : Potassium carbonate or sodium hydride to deprotonate the nucleophile.

    • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Temperature : 100–120°C.

    • Catalyst : Copper(I) iodide (10 mol%) to accelerate the substitution.

  • Workup and Purification :
    The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Substitution Reaction Parameters

ParameterValue/DetailSource
Substrate3-Bromoaniline
Nucleophile3-Morpholin-4-ylpropan-1-amine
SolventDMF
CatalystCuI (10 mol%)
Yield50–65%

Multi-Step Synthesis via Morpholine Ring Formation

Reaction Overview

Adapted from a patent detailing morpholinone synthesis, this approach constructs the morpholine ring concurrently with the aniline moiety.

Synthetic Procedure

  • Step 1: Synthesis of 4-Phenyl-3-morpholinone :
    2-Anilinoethanol reacts with chloroacetyl chloride in aqueous ethanol under basic conditions (pH 12–12.5) to form 4-phenyl-3-morpholinone.

  • Step 2: Nitration :
    The phenyl ring is nitrated using nitric acid/sulfuric acid, yielding 4-(4-nitrophenyl)-3-morpholinone.

  • Step 3: Hydrogenation :
    The nitro group is reduced to an amine using Pd/C and hydrogen, producing this compound.

Table 3: Multi-Step Synthesis Parameters

StepConditionsYieldSource
Morpholinone FormationNaOH, 35–45°C, pH 12–12.570%
NitrationHNO₃/H₂SO₄, 0–5°C65%
HydrogenationPd/C, H₂ (5 bar), 80°C85%

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesScalability
Catalytic HydrogenationHigh yield (70–85%)Requires nitro precursorIndustrial
Nucleophilic SubstitutionDirect functionalizationModerate yield (50–65%)Lab-scale
Multi-Step SynthesisHigh purityLengthy (3 steps)Pilot-scale

Scientific Research Applications

Pharmaceutical Applications

3-(3-Morpholin-4-ylpropyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, making them candidates for developing new antibiotics. For instance, related morpholino derivatives have been reported to inhibit bacterial biofilm formation effectively, with IC50 values indicating potency comparable to established antibiotics .
  • Drug Discovery : The compound can serve as a scaffold in drug design, particularly for creating new classes of drugs targeting various diseases. Its ability to form Schiff bases with aldehydes enhances its utility in medicinal chemistry .

Materials Science

The compound is also valuable in the field of materials science:

  • Carbon Nanodots : Research has demonstrated that derivatives of this compound can be used to synthesize carbon nanodots with enhanced photoluminescence properties. These nanodots exhibit improved quantum yields, which are crucial for applications in optoelectronics and imaging .
  • Organic Light Emitting Diodes (OLEDs) : The compound's structural features make it suitable for applications in OLED technology, where it can act as an electron transport layer or a light-emitting material due to its favorable electronic properties .

Biomaterials

The compound has potential applications in biomaterials:

  • Biocompatibility Studies : Ongoing research into the biocompatibility of morpholino derivatives suggests their use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various morpholino derivatives, including those based on this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL against several bacterial strains, demonstrating their potential as new antimicrobial agents .

Case Study 2: Synthesis and Characterization of Carbon Nanodots

Research focused on synthesizing carbon nanodots using precursors derived from this compound. The synthesized nanodots showed a significant increase in photoluminescence quantum yield from 28.3% to 41.8%, indicating their potential for applications in fluorescent imaging and sensors .

Comparison with Similar Compounds

The following analysis compares 3-(3-morpholin-4-ylpropyl)aniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Features and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Key Structural Differences
This compound C₁₃H₂₀N₂O 220.31 Morpholinylpropyl, -NH₂ Reference compound
N-(3-Morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline C₁₅H₁₈F₃N₅O₄ 407.33 Dinitro, trifluoromethyl, morpholinylpropyl Nitro groups increase reactivity; CF₃ enhances lipophilicity
4-(3-Morpholin-4-ylpropoxy)aniline C₁₃H₂₀N₂O₂ 236.31 Morpholinylpropoxy Ether linkage (vs. propyl chain) improves metabolic stability
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline C₂₁H₂₂FN₃O₄ 399.42 Phthalimido, fluorine, hydroxypropyl Bulky phthalimido group reduces membrane permeability
4-Nitro-3-(trifluoromethyl)aniline (Impurity) C₇H₅F₃N₂O₂ 206.12 Nitro, trifluoromethyl Lacks morpholine; nitro group increases electrophilicity
Key Observations:
  • Morpholine vs. Ether Linkages : 4-(3-Morpholin-4-ylpropoxy)aniline replaces the propyl chain with a propoxy linker, enhancing solubility and stability due to the ether bond’s resistance to enzymatic cleavage .
  • Fluorine Substitution : Fluorinated analogs (e.g., ) demonstrate improved bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .
Tubulin-Targeting Antimitotic Agents
  • N-(3-Morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline: This compound, part of a dinitroaniline series, binds plant α-tubulin, disrupting microtubule dynamics. Its trifluoromethyl and morpholinyl groups enhance binding specificity compared to non-fluorinated analogs .
  • Comparison with this compound: The absence of nitro groups in the parent compound may reduce antimitotic activity but improve safety profiles for non-cytotoxic applications.
Kinase Inhibitors and Medicinal Chemistry
  • 4-(3-Morpholin-4-ylpropoxy)aniline : Cited in kinase inhibitor patents, this compound’s morpholinylpropoxy group likely interacts with ATP-binding pockets in kinases, a feature shared with other morpholine-containing drugs (e.g., gefitinib) .
  • N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline : The hydroxypropyl-phthalimido moiety may facilitate hydrogen bonding with biological targets, though its bulkiness could limit blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: Morpholine derivatives generally exhibit higher aqueous solubility compared to non-polar analogs. For example, 4-(3-morpholin-4-ylpropoxy)aniline’s ether linkage further enhances solubility over the propyl-linked parent compound .
  • Melting Points : N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline has a melting point of 155–156°C, reflecting crystallinity imparted by the phthalimido group .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-morpholin-4-ylpropyl)aniline and its derivatives?

Answer:
A robust approach involves the use of phosphine-mediated reactions with propiolate salts. For example, in the synthesis of morpholine-containing allenyl phosphonium salts, trifluoromethanesulfonate intermediates react with triphenylphosphine or tributylphosphine under controlled conditions (e.g., -78°C to room temperature) to yield target compounds . Key steps include:

  • Solvent selection : Dry CH₂Cl₂ or ether for inert conditions.
  • Purification : Precipitation via ether washing or recrystallization.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of propiolate salt to phosphine).
    This method ensures regioselectivity and stability of the morpholine-propyl linkage.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., morpholine proton signals at δ 3.5–3.7 ppm) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹ for morpholine) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation, critical for binding studies (e.g., tubulin interactions) .

Advanced: How can researchers design experiments to investigate the role of the morpholine-propyl moiety in tubulin binding?

Answer:

  • Mutagenesis studies : Introduce point mutations in α-tubulin binding pockets (e.g., Tyr224, Lys254) to assess affinity changes via fluorescence polarization assays .
  • Competitive binding assays : Use radiolabeled dinitroaniline derivatives (e.g., ³H-labeled analogs) to measure displacement efficiency.
  • Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing morpholine with piperidine) to isolate electronic vs. steric effects .

Advanced: How should discrepancies in bioactivity data between plant and protozoan tubulin assays be addressed?

Answer:

  • Comparative structural analysis : Use cryo-EM or X-ray crystallography to compare binding site conformations in plant (e.g., Arabidopsis) vs. protozoan (e.g., Leishmania) tubulin .
  • Species-specific assays : Validate activity in parallel using purified tubulin from both sources.
  • Data normalization : Adjust for differences in tubulin polymerization rates or buffer conditions (e.g., GTP concentration) .

Advanced: What computational strategies predict the binding affinity of this compound derivatives to α-tubulin?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with the dinitroaniline binding pocket (e.g., hydrogen bonding with Ser178, hydrophobic contacts with Val181) .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility.
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values for nitro groups) with IC₅₀ data from tubulin polymerization inhibition assays .

Advanced: How can researchers optimize substituents on the aniline ring to enhance tubulin-binding selectivity?

Answer:

  • Combinatorial libraries : Synthesize derivatives with varied electron-withdrawing groups (e.g., -CF₃, -NO₂) to modulate electron density at the binding interface .
  • Free-energy perturbation (FEP) : Compute relative binding energies for substituent modifications (e.g., replacing -CF₃ with -Cl).
  • In vitro screening : Prioritize candidates using high-throughput microtubule destabilization assays in taxol-resistant cell lines .

Advanced: What experimental controls are essential when assessing off-target effects of this compound in cellular models?

Answer:

  • Negative controls : Use tubulin-binding inhibitors (e.g., colchicine) to differentiate mechanism-specific effects.
  • Rescue experiments : Overexpress wild-type α-tubulin to confirm on-target activity.
  • Proteome-wide profiling : Employ thermal shift assays or affinity pulldowns coupled with mass spectrometry to identify non-tubulin targets .

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